Tributyl(myristoyloxy)stannane

Description

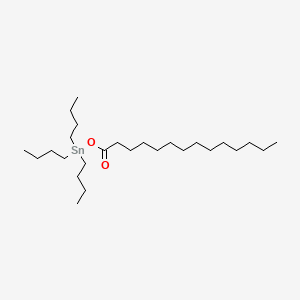

Tributyl(myristoyloxy)stannane is an organotin compound with the molecular formula $ \text{C}{31}\text{H}{62}\text{O}_2\text{Sn} $. It consists of a tin atom coordinated to three butyl groups and a myristoyloxy (tetradecanoyloxy) group, derived from myristic acid (C14:0). This compound belongs to the class of tributyltin acyloxy derivatives, which are historically used as stabilizers in polymers, biocides, and intermediates in organic synthesis. Its structure balances lipophilicity (due to the long myristoyl chain) with the reactivity of the tin center, making it suitable for applications requiring controlled release of active species or thermal stability. However, direct literature on its synthesis or applications is sparse, necessitating comparisons with structurally analogous compounds for analysis .

Properties

CAS No. |

5035-68-7 |

|---|---|

Molecular Formula |

C26H54O2Sn |

Molecular Weight |

517.4 g/mol |

IUPAC Name |

tributylstannyl tetradecanoate |

InChI |

InChI=1S/C14H28O2.3C4H9.Sn/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16;3*1-3-4-2;/h2-13H2,1H3,(H,15,16);3*1,3-4H2,2H3;/q;;;;+1/p-1 |

InChI Key |

BCOKZHHTWLADPY-UHFFFAOYSA-M |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)O[Sn](CCCC)(CCCC)CCCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Tributyl(myristoyloxy)stannane can be synthesized through the reaction of tributyltin hydride with myristic acid under specific conditions. The reaction typically involves the use of a catalyst and an inert atmosphere to prevent oxidation. The general reaction scheme is as follows:

Bu3SnH+CH3(CH2)12COOH→Bu3SnOCO(CH2)12CH3+H2

Industrial Production Methods

Industrial production of tributyl(myristoyloxy)stannane involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

Tributyl(myristoyloxy)stannane undergoes various chemical reactions, including:

Reduction: It acts as a reducing agent in radical reactions.

Substitution: It can participate in nucleophilic substitution reactions.

Oxidation: It can be oxidized under specific conditions to form tin oxides.

Common Reagents and Conditions

Reduction: Common reagents include azobisisobutyronitrile (AIBN) and light irradiation to initiate radical reactions.

Substitution: Reagents such as alkyl halides and Grignard reagents are used.

Oxidation: Oxidizing agents like hydrogen peroxide or ozone can be employed.

Major Products Formed

Reduction: The major products are hydrocarbons and tin hydrides.

Substitution: The products are typically organotin compounds with different substituents.

Oxidation: The products include tin oxides and carboxylic acids.

Scientific Research Applications

Organic Synthesis

Reagent in Chemical Reactions

Tributyl(myristoyloxy)stannane serves as a valuable reagent in organic synthesis. It is particularly useful in radical reactions and reductions, where it can facilitate the formation of carbon-carbon bonds and the reduction of functional groups.

- Mechanism of Action : The compound's tin atom can participate in radical processes, allowing for the generation of reactive intermediates that can lead to complex organic molecules.

Biological Studies

Potential Antitumor Activity

Recent studies have indicated that tributyl(myristoyloxy)stannane may possess antitumor properties. Its structural similarity to other organotin compounds, which are known for their biological activity, suggests potential therapeutic applications.

Cosmetic Formulations

Use in Topical Applications

The compound's properties make it suitable for incorporation into cosmetic formulations, particularly those aimed at enhancing skin health and stability.

- Formulation Insights : Research has shown that organotin compounds can improve the stability and efficacy of topical products. For instance, formulations developed with organotin derivatives have demonstrated improved moisturizing effects and skin compatibility .

Future Research Directions

Given the promising applications of tributyl(myristoyloxy)stannane in both organic synthesis and biological studies, future research should focus on:

- Elucidating Mechanisms : Understanding the specific mechanisms through which this compound exerts its biological effects.

- Expanding Applications : Investigating its potential use in pharmaceutical formulations and other industrial applications.

- Safety Assessments : Conducting thorough safety evaluations to ascertain its suitability for use in consumer products.

Mechanism of Action

Tributyl(myristoyloxy)stannane exerts its effects primarily through radical mechanisms. The tin-hydrogen bond in the compound is relatively weak, allowing for the homolytic cleavage to generate tin radicals. These radicals can then participate in various reactions, including hydrogen abstraction and radical addition . The molecular targets include organic halides and unsaturated compounds, where the tin radicals facilitate the reduction or substitution reactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The properties and applications of tributyl(myristoyloxy)stannane can be inferred through comparisons with other tributyltin acyloxy derivatives and organotin compounds. Key structural variables include the acyloxy chain length, branching, and functional groups, which influence reactivity, toxicity, and industrial utility.

Acyloxy Chain Length and Lipophilicity

Tributyltin acyloxy derivatives vary primarily in the length of their fatty acid-derived chains:

| Compound Name | CAS Number | Acyloxy Group | Chain Length | Key Properties |

|---|---|---|---|---|

| Tributyl(lauroyloxy)stannane | 3090-36-6 | Lauroyl (C12) | C12:0 | Moderate lipophilicity; used in PVC stabilization |

| Tributyl(myristoyloxy)stannane | - | Myristoyl (C14) | C14:0 | Higher lipophilicity; potential bioaccumulation |

| Tributyl(oleoyloxy)stannane | 3090-35-5 | Oleoyl (C18:1) | C18:1 | Unsaturated chain; lower thermal stability |

| Tributyl(neodecanoyloxy)stannane | 28801-69-6 | Neodecanoyl | Branched C10 | Enhanced solubility in nonpolar solvents |

- Impact of Chain Length : Longer chains (e.g., myristoyl, C14) increase lipophilicity, improving compatibility with hydrophobic matrices like polyethylene. However, they may reduce reactivity in transesterification or hydrolysis compared to shorter chains (e.g., lauroyl, C12) .

- Unsaturation vs. Saturation : Oleoyloxy’s double bond (C18:1) lowers thermal stability, making it less suitable for high-temperature applications compared to saturated myristoyloxy .

Toxicity and Environmental Impact

- General Toxicity : Tributyltin compounds are moderately toxic. For example, tributylstannyloxy (C12H27OSn) shows low acute toxicity (oral LD50 > 100 mg/kg in rats) but releases toxic tin vapors upon decomposition .

- Bioaccumulation : Longer acyloxy chains (e.g., myristoyl, C14) may enhance bioaccumulation in lipid-rich tissues compared to shorter chains. This raises environmental concerns, similar to tributyl(oleoyloxy)stannane .

- Regulatory Status : Many tributyltin compounds are restricted under the Rotterdam Convention due to persistence and toxicity. Myristoyloxy derivatives may face similar regulations if widely used .

Biological Activity

Tributyl(myristoyloxy)stannane is an organotin compound that has garnered attention due to its diverse biological activities. Organotin compounds are known for their applications in various fields, including agriculture, medicine, and materials science. This article focuses on the biological activity of tributyl(myristoyloxy)stannane, examining its mechanisms of action, toxicological effects, and potential therapeutic applications.

Chemical Structure and Properties

Tributyl(myristoyloxy)stannane is characterized by the presence of a tributyl group and a myristoyloxy moiety. The chemical structure can be represented as follows:

This structure contributes to its lipophilicity and potential interactions with biological membranes.

Mechanisms of Biological Activity

The biological activity of tributyl(myristoyloxy)stannane is primarily attributed to its ability to interact with cellular membranes and proteins. It has been shown to exhibit:

- Antimicrobial Activity : The compound demonstrates significant antibacterial properties against various strains of bacteria, likely due to its disruption of microbial cell membranes.

- Antitumor Activity : Preliminary studies indicate that tributyl(myristoyloxy)stannane may inhibit tumor cell proliferation. Its mechanism involves inducing apoptosis in cancer cells, potentially through the activation of caspase pathways.

Toxicological Profile

The toxicological effects of tributyl(myristoyloxy)stannane have been evaluated in several studies:

- Acute Toxicity : In animal models, the compound has shown moderate toxicity when administered subcutaneously. The LD50 values indicate a need for careful handling and consideration of exposure limits.

- Reproductive Effects : Experimental data suggest that tributyl(myristoyloxy)stannane may act as a teratogen, affecting fetal development in animal studies .

- Skin Irritation : The compound has been classified as a mild irritant based on Draize tests conducted on rabbits, indicating potential risks for dermal exposure .

Case Studies and Research Findings

Several research studies have highlighted the biological activities and potential applications of tributyl(myristoyloxy)stannane:

- Antimicrobial Efficacy : A study evaluated the effectiveness of tributyl(myristoyloxy)stannane against common pathogens such as Staphylococcus aureus and Escherichia coli. Results showed a significant reduction in bacterial viability with increasing concentrations of the compound.

- Cytotoxicity in Cancer Cells : In vitro assays demonstrated that tributyl(myristoyloxy)stannane could induce cytotoxic effects in various cancer cell lines, including breast and prostate cancer cells. The compound was found to activate apoptotic pathways, leading to cell death .

- Environmental Impact : Research on the environmental persistence of organotin compounds suggests that tributyl(myristoyloxy)stannane may bioaccumulate in aquatic organisms, raising concerns about ecological toxicity .

Data Table: Biological Activity Summary

| Activity Type | Effect | Mechanism |

|---|---|---|

| Antimicrobial | Significant inhibition of growth | Membrane disruption |

| Antitumor | Induces apoptosis | Caspase activation |

| Reproductive Toxicity | Teratogenic effects | Developmental interference |

| Skin Irritation | Mild irritant | Dermal exposure |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.